

Technical Support Center: E7046 Maximum Tolerated Dose (MTD) Determination in Humans

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Compound of Interest

Compound Name: E7046

Cat. No.: B1191745

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the determination of the maximum tolerated dose (MTD) of **E7046** in human subjects.

Frequently Asked Questions (FAQs)

Q1: What is the determined Maximum Tolerated Dose (MTD) of **E7046** in humans?

A1: In the first-in-human, phase I clinical trial (NCT02540291), the MTD of **E7046** was not reached.^{[1][2]} No dose-limiting toxicities (DLTs) were observed at the tested dose levels.^{[1][2]}

Q2: What were the dose levels of **E7046** evaluated in the phase I trial?

A2: **E7046** was administered orally once daily in sequentially escalating dose cohorts of 125 mg, 250 mg, 500 mg, and 750 mg.^{[1][2]}

Q3: What was the patient population for the **E7046** MTD study?

A3: The study enrolled patients with advanced solid tumors, particularly those with cancer types associated with high levels of myeloid infiltrates.^{[2][3]}

Q4: What is the mechanism of action of **E7046**?

A4: **E7046** is a highly selective, small-molecule antagonist of the E-type prostanoid receptor 4 (EP4) for prostaglandin E2 (PGE2).^{[1][2]} By inhibiting the EP4 receptor, **E7046** is designed to

modulate the immunosuppressive tumor microenvironment.[4]

Q5: What were the primary objectives of the first-in-human study?

A5: The primary objectives were to assess the safety, tolerability, MTD, and/or the recommended phase 2 dose (RP2D) of **E7046**.[3]

Q6: Were there any notable adverse events observed during the trial?

A6: While no DLTs were reported, the most common adverse events included fatigue, diarrhea, and nausea.[5] Grade 3/4 treatment-related adverse events occurred in a small number of patients and included rash, diarrhea, allergic reaction, anaphylaxis, hypersensitivity, and hyperuricemia.[5]

Troubleshooting Guide

Issue/Question	Possible Cause	Recommended Action
Unexpected toxicity observed at a low dose level.	Patient-specific factors (e.g., comorbidities, concurrent medications). Deviation from the protocol.	Review the patient's medical history and concomitant medications. Ensure strict adherence to the study protocol. Report the event immediately to the study sponsor and regulatory authorities as per protocol guidelines.
Difficulty in determining if an adverse event is a Dose-Limiting Toxicity (DLT).	Ambiguity in the DLT definition within the study protocol.	Refer to the specific DLT definition outlined in the clinical trial protocol. The protocol for the E7046 study defined the MTD as the dose level at which ≥ 2 of six patients experienced a DLT. ^[1] Consult with the study's medical monitor for clarification.
Sub-optimal drug exposure despite dose escalation.	Issues with drug formulation, patient compliance, or unexpected pharmacokinetic interactions.	Verify patient compliance with the dosing regimen. Analyze pharmacokinetic data to assess drug absorption and metabolism. Investigate potential drug-drug interactions with concomitant medications.
Lack of biological response despite reaching higher dose levels.	The target patient population may not be responsive to the drug's mechanism of action. The drug may not be reaching the target tissue at sufficient concentrations.	Re-evaluate the inclusion/exclusion criteria for the study. Perform pharmacodynamic studies, such as analyzing paired tumor biopsies, to confirm target engagement, as was done in the E7046 trial. ^{[1][2]}

Quantitative Data Summary

Table 1: **E7046** Phase I Dose Escalation Summary^{[1][2]}

Dose Cohort	Number of Patients	Dose-Limiting Toxicities (DLTs) Observed
125 mg	≥6	0
250 mg	≥6	0
500 mg	≥6	0
750 mg	≥6	0

Table 2: Pharmacokinetic and Response Data for **E7046**^{[1][2]}

Parameter	Finding
Elimination Half-Life ($t_{1/2}$)	Approximately 12 hours
Drug Exposure	Increased dose-dependently from 125 to 500 mg
Best Response	Stable disease (per irRECIST) in 23% of patients

Experimental Protocols

Protocol for Determining the Maximum Tolerated Dose of **E7046**

Study Design: This was a first-in-human, open-label, multicenter, dose-escalation Phase I clinical trial (NCT02540291).^{[1][3]} The study employed a modified 3+3 dose-escalation design.^[3]

Patient Population: Eligible patients were adults (≥ 18 years old) with advanced, unresectable solid tumors, particularly those with high myeloid cell infiltration, and an ECOG performance status of 0 or 1.^[3]

Dosing and Administration: **E7046** was administered orally once daily in continuous 21-day cycles.[1] The starting dose was 125 mg, which was determined based on preclinical toxicology and pharmacology studies.[1]

Dose Escalation:

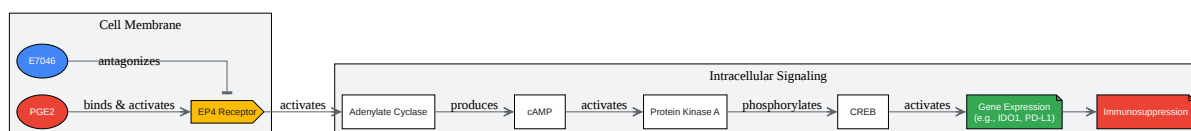
- Patients were enrolled in sequential cohorts of at least six patients per dose level (125, 250, 500, and 750 mg).[1][2]
- Dose escalation to the next level proceeded if, in the first cycle (21 days), no more than one of the six patients in a cohort experienced a Dose-Limiting Toxicity (DLT).[1]
- The MTD was defined as the dose level at which two or more of the six patients in a cohort experienced a DLT.[1] If the MTD was not reached, the recommended phase 2 dose (RP2D) would be selected based on an integrated evaluation of safety, clinical benefit, and pharmacokinetic/pharmacodynamic data.[3]

Assessments:

- Safety and Tolerability: Monitored through the recording of adverse events, graded according to the National Cancer Institute–Common Terminology Criteria for Adverse Events (NCI-CTCAE). DLTs were assessed during the first cycle.
- Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of **E7046**, including its elimination half-life and dose-proportionality.[2]
- Pharmacodynamics: Paired tumor biopsies and blood samples were collected before and during treatment to assess target modulation and immune responses.[1][2]
- Tumor Response: Tumor assessments were performed every 6 weeks using irRECIST criteria.[1][2]

Visualizations

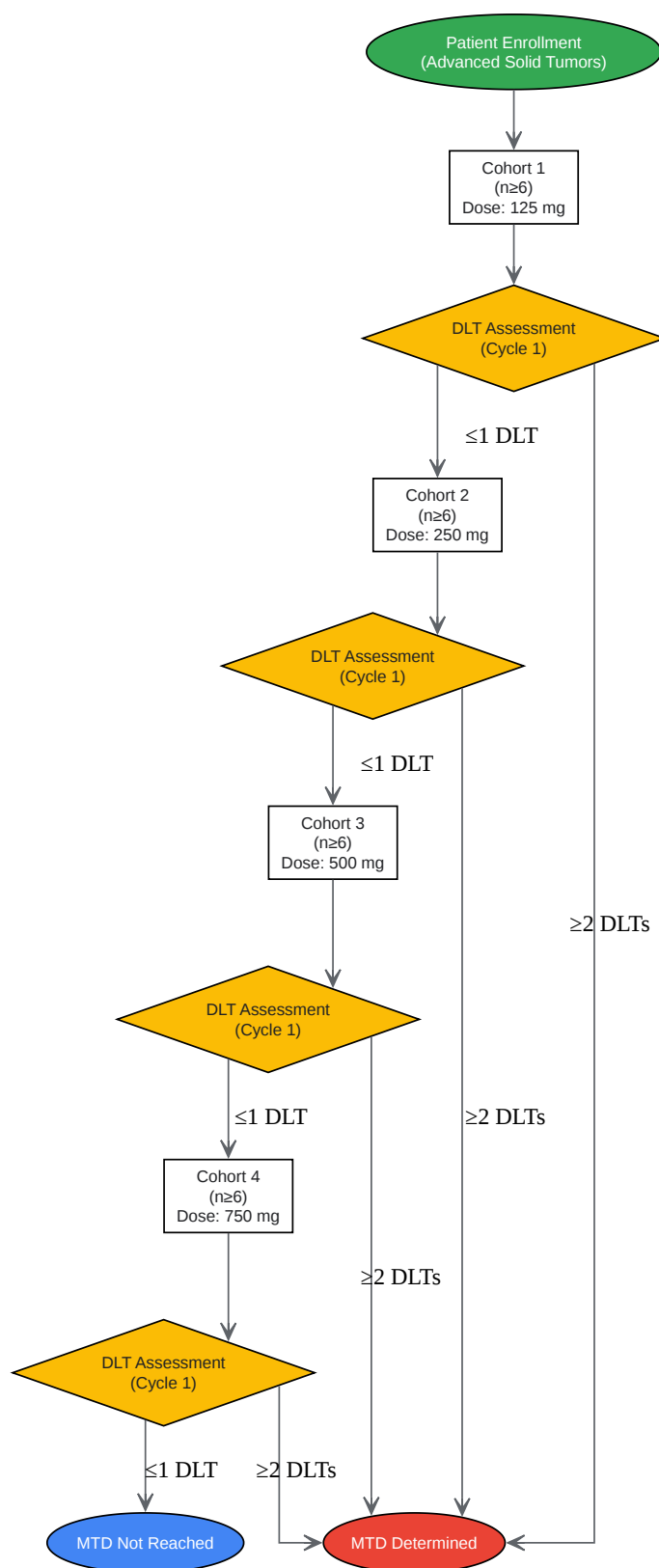
Signaling Pathway of E7046



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Caption: **E7046** inhibits the PGE2-EP4 signaling pathway.

Experimental Workflow for MTD Determination



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Caption: Dose-escalation workflow for the **E7046** Phase I trial.

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